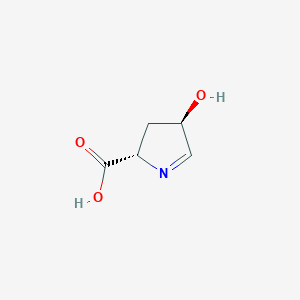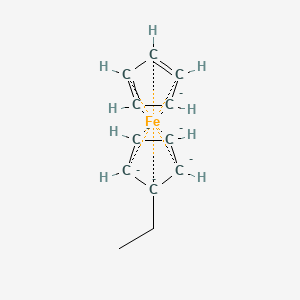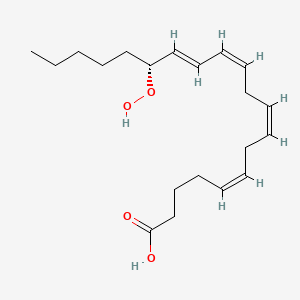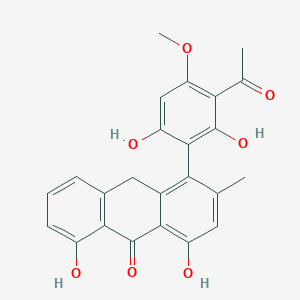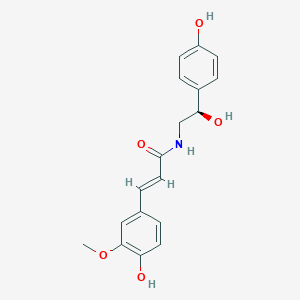
(R)-N-trans-Feruloyloctopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-trans-feruloyloctopamine is a member of the class of cinnamamides that is an enamide obtained by the formal condensation of the amino group of (R)-octopamine with the carboxy group of ferulic acid. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as a metabolite, a plant metabolite and an antitubercular agent. It is a member of cinnamamides, a member of phenols, a monomethoxybenzene and a secondary carboxamide. It derives from a (R)-octopamine and a ferulic acid.
Aplicaciones Científicas De Investigación
Potato Tubers and Wound Healing
(R)-N-trans-Feruloyloctopamine has been characterized in the context of wound healing in potato (Solanum tuberosum) tubers. This compound, along with other feruloyl amides, was isolated from potato common scab lesions and identified using spectroscopic techniques. These findings suggest a role in the plant's response to injury (King & Calhoun, 2005).
Isolation from Melochia Umbellata
The phenolic amide (R)-N-trans-feruloyloctopamine was isolated from the root timber of Melochia umbellata, a plant known as Paliasa. This isolation involved several stages including maceration, fractionation, and purification. The molecular structure was determined using various spectroscopic methods (Nusan et al., 2019).
Antitumor Activities in Hepatocellular Carcinoma
(R)-N-trans-Feruloyloctopamine isolated from garlic skin showed promising antitumor activities in hepatocellular carcinoma (HCC) cell lines. It inhibited cell proliferation and invasion, affecting various molecular pathways like Akt, p38 MAPK, and EMT-related signals. This suggests potential use in HCC treatment (Bai et al., 2017).
Role in Accelerating HCC Cell Apoptosis
Further research indicates that (R)-N-trans-Feruloyloctopamine can accelerate apoptosis in HCC cells by modulating genes like BBC3, DDIT3, CDKN1A, and NOXA, mainly regulating PI3K-AKT and apoptosis-related signals. This highlights its potential as a drug for liver cancer treatment (Ma et al., 2021).
Involvement in Tomato Plant Defense
In tomato plants, (R)-N-trans-feruloyloctopamine was identified in response to bacterial pathogen Pseudomonas syringae. It was among several phenylpropanoids that accumulated during pathogen exposure, suggesting a role in the plant's defense mechanism (López-Gresa et al., 2011).
Neuroprotective Effects
(R)-N-trans-Feruloyloctopamine has shown potential neuroprotective effects in studies involving Alzheimer's disease. It was isolated from plants like Bassia indica and Agathophora alopecuroides, and exhibited inhibitory effects on various therapeutic targets related to Alzheimer's, including β-secretase and monoamine oxidase enzymes (Othman et al., 2022).
Antioxidant Activities
The compound was also isolated from Liriope muscari and demonstrated in vitro antioxidant activities. This study highlighted the structure-activity relationships of phenolic compounds like (R)-N-trans-feruloyloctopamine (Li et al., 2012).
Tyrosinase Inhibitor in Melanoma Cells
(R)-N-trans-Feruloyloctopamine from garlic skin was identified as a tyrosinase inhibitor. It reduced melanin content in melanoma cells by downregulating tyrosinase expression, suggesting potential use in medical and food industries (Wu et al., 2015).
Anti-fungal Effects in Lycium Chinense
Phenolic amides including (R)-N-trans-Feruloyloctopamine from Lycium chinense root bark exhibited anti-fungal effects against Candida albicans. This compound was active at specific concentrations and did not show hemolytic activity against human erythrocyte cells (Lee et al., 2004).
Propiedades
Nombre del producto |
(R)-N-trans-Feruloyloctopamine |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1 |
Clave InChI |
VJSCHQMOTSXAKB-CFZDNBDDSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@@H](C2=CC=C(C=C2)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



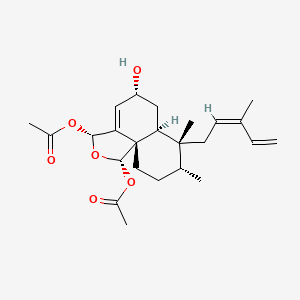
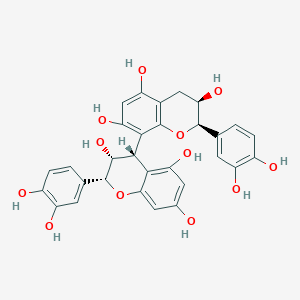
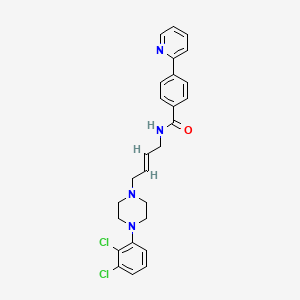
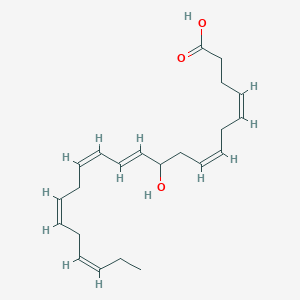
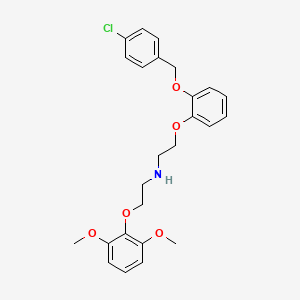
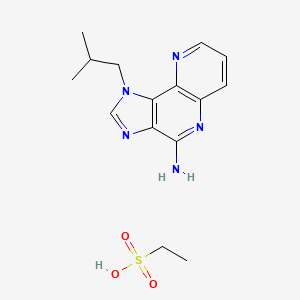
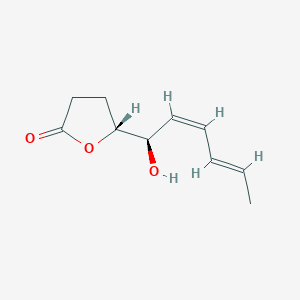
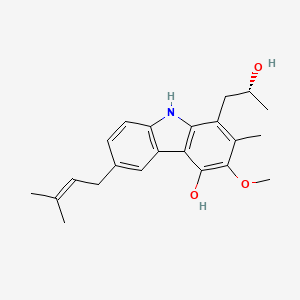
![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)

